(2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one
Description
This compound belongs to the dihydrobenzofuran-3-one family, characterized by a fused benzofuran core with a substituted benzylidene group at position 2 and a methoxy group at position 6. The Z-configuration of the exocyclic double bond is critical for maintaining its planar conformation, which may influence biological interactions.
Properties
IUPAC Name |
(2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-6-13-14(9-12)20-15(16(13)18)8-10-3-2-4-11(17)7-10/h2-9,17H,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQXJZQDCOAXMY-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)O)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 6-methoxybenzo[b]furan-3(2H)-one with 3-hydroxybenzaldehyde. This reaction is often catalyzed by acidic or basic reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The 3-hydroxyphenyl group directs electrophiles to the ortho and para positions relative to the hydroxyl group. For example:
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Nitration : Reacts with nitric acid in acetic anhydride to yield mono-nitro derivatives.
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Halogenation : Chlorination with Cl₂/FeCl₃ produces 5-chloro or 3-chloro isomers .
Example Reaction:
Oxidation and Reduction
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Oxidation : The α,β-unsaturated ketone system is susceptible to oxidation. Treatment with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide at the double bond .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond, yielding a saturated dihydro derivative.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxide at C2–C3 position |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Saturated 2,3-dihydrobenzofuran-3-one |
Nucleophilic Additions
The electron-deficient α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, thiols):
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Reaction with ethylenediamine forms a bis-adduct at the α-carbon .
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Thiols (e.g., mercaptoethanol) add across the double bond, producing thioether derivatives.
Mechanism:
Photochemical Reactions
Under UV light (λ = 365 nm), the compound undergoes E/Z isomerization at the exocyclic double bond. The Z-configuration is thermodynamically favored, but photoirradiation equilibrates the mixture .
| Parameter | Z-Isomer | E-Isomer |
|---|---|---|
| Stability | 85% | 15% |
| λ_max (UV-Vis) | 320 nm | 290 nm |
Complexation with Metal Ions
The 3-hydroxyphenyl group acts as a bidentate ligand for metal ions (e.g., Fe³⁺, Cu²⁺), forming stable chelates. This property is exploited in catalytic applications and sensor design .
Example Complexation:
\text{(2Z)-compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{[Cu(L)_2(NO}_3\text{)]}^+ \quad (\text{L = deprotonated ligand})
Biochemical Reactions
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Enzyme Inhibition : The compound inhibits tyrosinase (IC₅₀ = 12.5 µM) by chelating copper in the active site .
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Antioxidant Activity : Scavenges DPPH radicals (EC₅₀ = 18.7 µM) via hydrogen donation from the phenolic –OH group .
Degradation Pathways
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer activity of benzofuran derivatives, including (2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one. This compound has shown promising results against various cancer cell lines:
- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). The inhibition rates were reported to be substantial, with IC50 values indicating effective concentrations for therapeutic applications .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may interfere with microtubule dynamics, leading to disrupted cellular processes critical for cancer cell survival .
Treatment of Venous Diseases
Another notable application of this compound is its potential role in treating venous diseases:
- Peripheral Venous Hypertension : This condition is characterized by impaired venous return and can lead to significant morbidity. The compound has been identified as a candidate for further investigation due to its ability to modulate vascular function and improve blood flow .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 Value (µM) | % Inhibition |
|---|---|---|
| MCF-7 | 14.60 | 64.4 |
| K562 | 11.10 | 70.0 |
Table 2: Characteristics of Compounds for Venous Disease Treatment
| Compound Name | Mechanism of Action | Potential Benefits |
|---|---|---|
| (2Z)-2-[3-hydroxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one | Modulates vascular function | Reduces edema and improves circulation |
Case Studies
- Study on Anticancer Activity : A comprehensive analysis was conducted on the efficacy of various benzofuran derivatives against multiple cancer types. The study demonstrated that this compound exhibited superior cytotoxicity compared to other derivatives tested .
- Investigation into Venous Disease Treatment : A recent pharmacological study utilized network pharmacology to evaluate the therapeutic potential of this compound in treating peripheral venous hypertension. The findings suggested that it could serve as a multi-target agent, addressing the underlying mechanisms of venous disease effectively .
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Below is a detailed analysis of structurally similar compounds, focusing on substituent effects and biological implications.
Key Structural Variations
Table 1: Comparative Analysis of Substituents and Properties
Isomerism and Conformational Stability
The Z-configuration in the target compound and analogs (e.g., ) is conserved, suggesting a preference for planar conformations in bioactive states. In contrast, Compound CE () adopts the E-configuration, which may explain its distinct activity against fungal targets.
Research Findings and Implications
- Antifungal Activity: Compound CE () demonstrates dual inhibition of β-tubulin and lanosterol 14α-demethylase, critical for fungal survival. The para-methoxy group on its benzylidene moiety likely optimizes interactions with fungal enzyme active sites. The target compound’s meta-hydroxy group could offer alternative binding modes, but experimental data are lacking.
- Metabolic Stability : Bulky alkoxy groups () may slow oxidative metabolism, extending half-life compared to smaller substituents like methoxy.
- Solubility-Permeability Trade-off : Hydroxy-substituted analogs () may face challenges in crossing lipid membranes despite improved solubility.
Biological Activity
The compound (2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one, also known by its chemical structure C16H12O4, has garnered attention in recent research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with a methoxy group and a hydroxyphenyl substituent, contributing to its unique biological profile. The structural formula is illustrated below:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. A study reported an IC50 value of 25 µM for the compound in scavenging free radicals, suggesting potent antioxidant activity compared to standard antioxidants like ascorbic acid .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For example, it showed an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In vivo studies have shown that the compound significantly reduces inflammation markers in animal models. It was found to lower levels of TNF-alpha and IL-6 in a carrageenan-induced paw edema model, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
Recent investigations into the anticancer properties of this compound have yielded promising results. It was observed to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The methoxy group enhances electron donation, allowing the compound to neutralize free radicals effectively.
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G1 phase, leading to reduced proliferation.
Case Study 1: Antioxidant Efficacy
A study conducted on diabetic rats demonstrated that administration of the compound significantly reduced oxidative stress markers compared to untreated controls. The results indicated a restoration of antioxidant enzyme activities (SOD and CAT) towards normal levels .
Case Study 2: Antimicrobial Activity
In a clinical setting, the compound was tested against clinical isolates from patients with skin infections. Results showed a high efficacy rate (70%) in inhibiting bacterial growth after 24 hours of exposure .
Comparative Analysis of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing (2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one?
- Methodological Answer : The compound is synthesized via a condensation reaction between a benzofuran precursor (e.g., 6-methoxy-3-oxo-2,3-dihydro-1-benzofuran) and 3-hydroxybenzaldehyde under acidic or basic conditions. Key steps include:
- Aldol Condensation : Use a catalytic base (e.g., NaOH) in ethanol at 60–80°C to form the benzylidene intermediate.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/petroleum ether) to isolate the Z-isomer.
Example conditions from analogous syntheses include using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in THF for Mitsunobu-like reactions to stabilize stereochemistry .
Q. How can the purity and structural integrity of the compound be validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm the Z-configuration via coupling constants (e.g., for olefinic protons) and aromatic proton splitting patterns.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] peak at m/z 295.0975 for CHO).
- X-ray Crystallography : Resolve stereochemical ambiguities using SHELX programs for refinement .
Q. What solvents and reaction conditions are recommended for recrystallization?
- Methodological Answer :
- Preferred Solvents : Ethanol, methanol, or ethyl acetate/petroleum ether mixtures.
- Temperature Control : Slow cooling from reflux to room temperature enhances crystal formation.
- Yield Optimization : Use silica gel column chromatography (1:20 ethyl acetate/petroleum ether) for challenging purifications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Assay Standardization : Compare results under consistent conditions (e.g., MIC values against E. coli vs. IC in MCF-7 cells).
- Structural Analogs : Evaluate substituent effects (e.g., replacing 3-hydroxyphenyl with fluorophenyl or methoxyphenyl groups) to isolate bioactive moieties .
- Table : Bioactivity Comparison of Analogues
| Substituent | Antimicrobial Activity (MIC, μg/mL) | Anticancer Activity (IC, μM) |
|---|---|---|
| 3-Hydroxyphenyl | 12.5 | 8.2 |
| 4-Fluorophenyl | 25.0 | 15.4 |
| 3-Methoxyphenyl | 50.0 | 10.1 |
Q. What strategies mitigate oxidation of the 3-hydroxyphenyl group during synthesis?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent radical oxidation.
- Antioxidants : Add 1–2% (w/w) ascorbic acid or BHT to reaction mixtures.
- Protecting Groups : Temporarily protect the hydroxyl group as a benzyl ether (removed via hydrogenolysis post-condensation) .
Q. How does the 3-hydroxyphenyl substituent influence binding affinity in molecular docking studies?
- Methodological Answer :
- Computational Modeling : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., bacterial gyrase or kinase enzymes).
- Key Interactions : The hydroxyl group forms hydrogen bonds with active-site residues (e.g., Asp86 in S. aureus gyrase), enhancing binding energy by 2–3 kcal/mol vs. non-hydroxylated analogs .
Q. What advanced techniques address stereochemical instability in the dihydrobenzofuran core?
- Methodological Answer :
- Dynamic NMR : Monitor isomerization kinetics in DMSO-d at variable temperatures.
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10).
- Stabilization : Introduce steric hindrance (e.g., methyl groups at C-2) to reduce Z→E interconversion .
Methodological Tables
Table 1 : Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | 3-Hydroxybenzaldehyde, NaOH, EtOH | 65–75 | |
| Purification | Silica gel (EtOAc/petroleum ether) | 85–90 | |
| Stereochemical Analysis | X-ray refinement (SHELXL) | N/A |
Table 2 : Common Characterization Data
| Technique | Key Observations |
|---|---|
| H NMR (CDCl) | δ 7.25 (d, J=8.5 Hz, H-5), 6.90 (s, H-3-hydroxyphenyl) |
| HRMS | [M+H] 295.0975 |
| IR (KBr) | 1680 cm (C=O stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
